Chebulic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chebulic acid is a natural product found in Terminalia citrina, Phyllanthus emblica, and Terminalia chebula with data available.
Mechanism of Action
Target of Action
Chebulic acid, a natural compound derived from Terminalia chebula, exhibits diverse pharmacological activities with potential therapeutic applications . It targets various biological processes, including oxidative stress, inflammation, microbial infections, and cancer . It has been found to have neuroprotective effects against ischemic stroke .
Mode of Action
This compound interacts with its targets through several mechanisms. It exhibits strong free radical scavenging ability, which helps protect cells and tissues from oxidative damage caused by reactive oxygen species . It can inhibit the production of pro-inflammatory molecules and suppress inflammatory pathways, thereby reducing inflammation in the body . Furthermore, it has been shown to inhibit the growth of various bacteria, fungi, and viruses . In addition, it can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. Its neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses . This pathway is crucial for endogenous antioxidant defense . By upregulating Nrf2 nuclear translocation and antioxidant-responsive-element (ARE) binding, this compound indirectly acts as an antioxidant .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using ultra-performance liquid chromatography-tandem mass spectroscopy (UPLC-MS/MS) . Among the nine components studied, the area under the concentration-time curve (AUC (0-tn), 231112.38 ± 64555.20 h ng/mL) and maximum concentration (C max, 4,983.57 ± 1721.53 ng/mL) of chebulagic acid were relatively large, indicating that it had a higher level of plasma exposure . The half-life of elimination (T1/2) of chebulinic acid was 43.30 hours, suggesting that it showed prolonged retention and metabolized more slowly in vivo .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It can protect against oxidative stress-induced neurotoxicity by enhancing cell viability and total superoxide dismutase levels, while reducing malondialdehyde and reactive oxygen species levels . It also has a hepatoprotective effect against oxidative stress .
Biochemical Analysis
Biochemical Properties
Chebulic acid exhibits diverse pharmacological activities with potential therapeutic applications . It possesses strong antioxidant properties, protecting against oxidative damage and showing promise in preventing chronic diseases like cardiovascular disorders and cancer . Additionally, its anti-inflammatory characteristics make it a potential treatment for conditions such as arthritis and inflammatory bowel disease .
Cellular Effects
This compound demonstrates antimicrobial activity, suggesting its use in combatting various infections . Moreover, its anticancer effects indicate potential as a chemopreventive and therapeutic agent . Mechanistically, this compound’s neuroprotective effects against ischemic stroke involve the modulation of the Nrf2/ARE pathway to enhance antioxidant defenses .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can induce cell cycle arrest, inhibit cell proliferation, and promote apoptosis (programmed cell death) in cancer cells .
Properties
CAS No. |
23725-05-5 |
---|---|
Molecular Formula |
C14H12O11 |
Molecular Weight |
356.24 g/mol |
IUPAC Name |
(2S)-2-[(4S)-3-carboxy-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromen-4-yl]butanedioic acid |
InChI |
InChI=1S/C14H12O11/c15-5-1-4-7(10(19)9(5)18)8(3(12(20)21)2-6(16)17)11(13(22)23)25-14(4)24/h1,3,8,11,15,18-19H,2H2,(H,16,17)(H,20,21)(H,22,23)/t3-,8-,11?/m0/s1 |
InChI Key |
COZMWVAACFYLBI-GGLAZAKRSA-N |
Isomeric SMILES |
C1=C2C(=C(C(=C1O)O)O)[C@@H](C(OC2=O)C(=O)O)[C@H](CC(=O)O)C(=O)O |
SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1=C2C(=C(C(=C1O)O)O)C(C(OC2=O)C(=O)O)C(CC(=O)O)C(=O)O |
23725-05-5 | |
Synonyms |
chebulic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.